6-Bromo-1H-indazole-5-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that includes a bromine atom at the 6th position and a carboxylic acid group at the 5th position. This compound is notable for its diverse biological activities and is frequently utilized in medicinal chemistry. The presence of the bromine atom enhances its reactivity, making it a valuable compound for various chemical and biological applications.
The synthesis of 6-Bromo-1H-indazole-5-carboxylic acid typically involves the bromination of 1H-indazole-5-carboxylic acid. Common methods include:
The typical reaction conditions for the synthesis include:
The molecular formula of 6-Bromo-1H-indazole-5-carboxylic acid is C8H6BrN2O2. Its structural components include:
6-Bromo-1H-indazole-5-carboxylic acid can undergo several types of chemical reactions, including:
Common reagents and conditions for these reactions include:
The biological activity of 6-Bromo-1H-indazole-5-carboxylic acid is linked to its ability to interact with various biochemical pathways:
Research indicates that related indazole derivatives can hinder the viability of various human cancer cell lines, further supporting their potential therapeutic applications.
While specific physical properties such as boiling point and melting point are not explicitly stated in available resources, compounds of this class typically exhibit moderate solubility in organic solvents due to their polar functional groups.
The presence of both a bromine atom and a carboxylic acid group imparts distinct reactivity patterns, allowing for versatile chemical modifications that enhance its utility in synthetic applications.
6-Bromo-1H-indazole-5-carboxylic acid has several scientific uses:
Pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, utilize hydrogen sulfide (H₂S) as a critical defense mechanism against antibiotic-induced oxidative stress. The enzyme bacterial cystathionine γ-lyase (bCSE) serves as the primary catalyst for H₂S production in these organisms. Inhibiting bCSE disrupts this protective pathway, rendering bacteria vulnerable to conventional antibiotics. 6-Bromo-1H-indazole-5-carboxylic acid and its derivatives function as potent bCSE inhibitors, effectively suppressing endogenous H₂S generation. This suppression cripples bacterial antioxidant systems, thereby enhancing antibiotic efficacy and combating antimicrobial resistance (AMR) at a biochemical level [1] [3] [6]. Research demonstrates that lead inhibitors reduce H₂S production by >80% in Bacillus subtilis models, measured via lead acetate assay (formation of PbS precipitate) [1] [6].
Table 1: Key Pathways in Bacterial H₂S-Mediated Antibiotic Resistance
Component | Function in AMR | Effect of bCSE Inhibition |
---|---|---|
Cystathionine γ-lyase | Primary H₂S-synthesizing enzyme | Activity reduced by >70% with nanomolar inhibitors |
H₂S | Scavenges ROS, neutralizes antibiotics | Production suppressed by >80% |
Glutathione System | Maintains cellular redox homeostasis | Depleted due to lack of H₂S support |
Antibiotic Efficacy | Diminished by bacterial antioxidant systems | Restored via H₂S pathway disruption |
Structural refinement of 6-bromoindazole derivatives has yielded compounds with significantly improved binding affinity for bCSE. The core scaffold of 6-bromo-1H-indazole-5-carboxylic acid provides essential pharmacophoric elements:
Table 2: Structure-Activity Relationship of Optimized bCSE Inhibitors
Compound | Core Structure | Kd (nM) | Key Structural Modifications |
---|---|---|---|
MNS1 | 6-Bromoindole-thiophene | 600 | Lacks C2-carboxylate |
MNS2 | 6-Bromoindole-thiophene | 450 | Carboxylate at thiophene C2; potassium salt |
MNS3 | 6-Bromoindazole-thiophene | 90 | N1-alkylation; carboxylate at C2 |
MNS4 | 6-Bromoindazole-thiophene | 60 | N2-alkylation; optimized salt stability |
Introduction of a carboxylate group at the thiophene C2 position (e.g., MNS2) and stabilization as potassium salts prevent decarboxylation, a previous limitation. Shifting from indole (NL2, Kd ~500 nM) to indazole (MNS3/MNS4) improved affinity 5–10 fold, achieving sub-100 nM dissociation constants. Molecular docking confirms that N2-alkylated indazoles (e.g., MNS4) adopt a conformation that maximizes contact with the bCSE substrate-binding cleft [1] [2] [6].
6-Bromoindazole-5-carboxylic acid derivatives significantly potentiate aminoglycoside antibiotics, particularly gentamicin, against Gram-positive and Gram-negative pathogens. In standardized MIC assays using B. subtilis 168:
Table 3: Growth Inhibition of B. subtilis by Inhibitor-Gentamicin Combinations
Treatment | Concentration | Growth Inhibition (%) | H₂S Reduction (%) |
---|---|---|---|
Gentamicin (alone) | 0.1 µg/mL | <5% | 0% |
MNS3 + Gentamicin | 90 µM + 0.1 µg/mL | 95–98% | 75–80% |
MNS4 + Gentamicin | 60 µM + 0.1 µg/mL | 100% | >85% |
MNS5 (furan analog) | 60 µM + 0.1 µg/mL | 100% | >90% |
Notably, thiophene-linked derivatives (MNS3/MNS4) outperformed furan-based analogs (NL2) in both potency and metabolic stability. However, some sulfur-containing inhibitors (e.g., MNS2) paradoxically increased H₂S in cellular environments, likely due to non-enzymatic hydrolysis of unbound inhibitor [1] [2].
Direct comparisons between isosteric 6-bromoindazole and 6-bromoindole derivatives reveal distinct pharmacological advantages for indazoles:
The 6-bromoindazole core thus represents a superior scaffold for further antibiotic potentiator development, combining nanomolar bCSE affinity, synthetic accessibility, and enhanced stability.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0